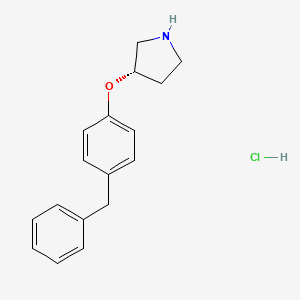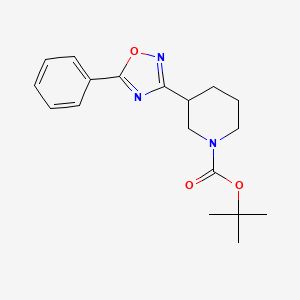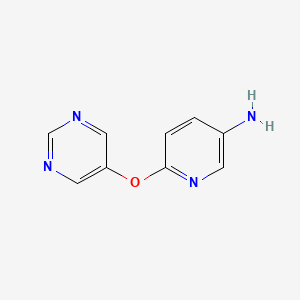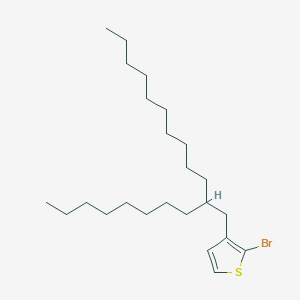
2-Brom-3-(2-Octyldodecyl)thiophen
Übersicht
Beschreibung
2-Bromo-3-(2-octyldodecyl)thiophene is a useful research compound. Its molecular formula is C24H43BrS and its molecular weight is 443.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-(2-octyldodecyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(2-octyldodecyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Thiophen-basierten konjugierten Polymeren
Thiophen-basierte konjugierte Polymere weisen außergewöhnliche optische und leitfähige Eigenschaften auf, was sie zum Mittelpunkt der Aufmerksamkeit für Forscher macht . Diese Polymere werden unter Verwendung organometallischer Polykondensationsstrategien synthetisiert, wobei Nickel- und Palladium-basierte Protokolle im Vordergrund stehen . Die Verbesserung der Regioregularität durch diese fortschrittlichen metallkatalysierten Methoden führt zu verschiedenen vorteilhaften Ergebnissen wie einem verstärkten Extinktionskoeffizienten, einer Erhöhung der Beweglichkeit der Ladungsträger und einer Rotverschiebung der Absorption im Festkörper .
Entwicklung von organischen Halbleitern
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Diese Halbleiter haben eine breite Palette von Anwendungen in elektronischen Geräten.
Herstellung von organischen Feldeffekttransistoren (OFETs)
Thiophen-Derivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . OFETs werden in verschiedenen elektronischen Geräten wie Sensoren, Speichergeräten und Displays verwendet.
Produktion von organischen Leuchtdioden (OLEDs)
Thiophen-basierte Verbindungen werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . OLEDs werden aufgrund ihrer hohen Effizienz und Flexibilität in der Displaytechnologie für Fernseher, Mobiltelefone und Computermonitore weit verbreitet.
Entwicklung von biologisch aktiven Verbindungen
Thiophen-basierte Analoga sind eine potenzielle Klasse von biologisch aktiven Verbindungen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern.
Verwendung als Korrosionsschutzmittel
Thiophen-Derivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Sie schützen Metalle vor Korrosion und verlängern so die Lebensdauer von Metallstrukturen und -komponenten.
Elektrochemische Reduktion
2-Bromthiophen wurde bei der elektrochemischen Reduktion einer Reihe von Mono- und Dihalothiophenen an Kohlenstoffkathoden in Dimethylformamid, das Tetramethylammoniumperchlorat enthielt, durch zyklische Voltammetrie und kontrollierte Potentialelektrolyse verwendet .
Synthese von Thiophen-Derivaten
2-Brom-3,3,3-Trifluorpropen und Benzylthiole unter SN2'-Mechanismus ergaben 2-Brom-3,3-Difluorallylbenzylsulfid . Dies ist ein Beispiel dafür, wie 2-Brom-3-(2-Octyldodecyl)thiophen bei der Synthese von Thiophen-Derivaten verwendet werden kann.
Eigenschaften
IUPAC Name |
2-bromo-3-(2-octyldodecyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-26-24(23)25/h19-20,22H,3-18,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXOLNIXHNEXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


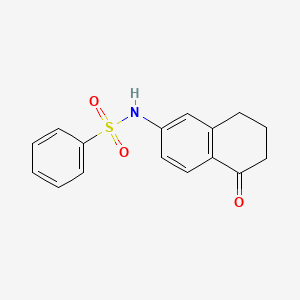
![1-Boc-4-[4-(3,4-Dichlorophenoxy)piperidin-1-ylmethyl]piperidine](/img/structure/B1510363.png)
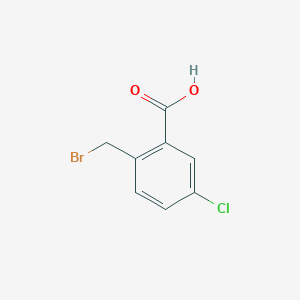

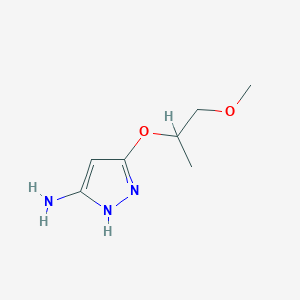
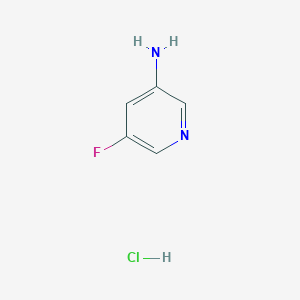
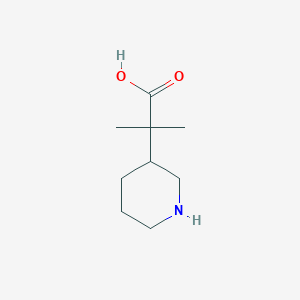
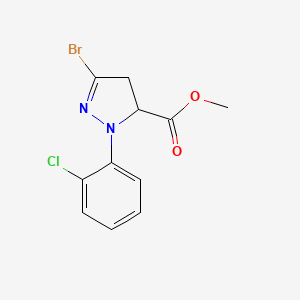
![[4-(4-Bromo-1-ethyl-1h-pyrazol-3-yl)phenyl]amine](/img/structure/B1510382.png)
